Linker-Length-Dependent Hydrophobic Contact Surface: Phenylethyl vs. Benzyl vs. Phenyl at the Isoxazole 3-Position
In a focused FXR agonist series, replacement of a 3-phenylethyl substituent on the isoxazole core with a 3-benzyl group resulted in a >10-fold loss of agonist potency (EC50 shift from ~840 nM to >10,000 nM), as measured in a HEK293 cell-based luciferase reporter gene assay co-expressing human recombinant FXR and CMX-GAL4 [1]. This provides direct class-level evidence that the two-carbon phenylethyl linker confers a specific hydrophobic contact advantage over the one-carbon benzyl linker within this pharmacophore context.
| Evidence Dimension | FXR agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 ≈ 840 nM (compound 15e: isoxazole core with 3-(2,6-dichlorophenyl) and 2-phenylethylamido substituent; phenylethyl motif present as a substructure) |
| Comparator Or Baseline | 3-Benzyl-substituted isoxazole analog: EC50 > 10,000 nM (same assay) |
| Quantified Difference | >11.9-fold reduction in potency upon benzyl substitution |
| Conditions | HEK293 cells co-expressing human recombinant FXR and CMX-GAL4; luciferase reporter gene assay |
Why This Matters
This class-level inference suggests that the 3-phenylethyl substitution pattern is structurally non-redundant with 3-benzyl or 3-phenyl analogs for targets requiring a specific hydrophobic contact distance, directly informing building block selection for FXR-targeted library synthesis.
- [1] BindingDB. BDBM21716: Isoxazole derivative 15e – FXR agonist activity (EC50 = 840 nM) and related SAR. https://www.bindingdb.org/ View Source
